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Compound of Interest

Compound Name:
1-Dimethylamino-2-methylpentan-

3-one

Cat. No.: B1305268 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic information for the

chemical compound 1-Dimethylamino-2-methylpentan-3-one. Despite its significance as a

key intermediate in the synthesis of pharmaceutical compounds such as the analgesic

tapentadol, detailed experimental spectroscopic data is not readily available in public scientific

literature or databases. This document therefore presents predicted spectroscopic data based

on computational models and outlines standard experimental protocols for the acquisition of

such data.

Compound Information
Identifier Value

IUPAC Name 1-(Dimethylamino)-2-methylpentan-3-one

CAS Number 51690-03-0

Molecular Formula C₈H₁₇NO

Molecular Weight 143.23 g/mol

Physical Form Colorless to light yellow liquid

Purity Typically ≥95%
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Predicted Spectroscopic Data
The following tables summarize predicted spectroscopic data for 1-Dimethylamino-2-
methylpentan-3-one. These values are computationally derived and should be used as a

reference pending experimental verification.

Predicted ¹³C NMR Data
Atom Predicted Chemical Shift (ppm)

C=O (C3) 212.5

CH (C2) 50.1

CH₂ (C1) 65.3

N(CH₃)₂ 45.5

CH₂ (C4) 35.8

CH₃ (C5) 7.8

CH₃ (on C2) 14.2

Predicted ¹H NMR Data
Proton

Predicted Chemical
Shift (ppm)

Multiplicity Integration

CH₂ (C4) 2.45 Quartet 2H

CH (C2) 2.85 Multiplet 1H

CH₂ (C1) 2.40 - 2.60 Multiplet 2H

N(CH₃)₂ 2.25 Singlet 6H

CH₃ (on C2) 1.05 Doublet 3H

CH₃ (C5) 1.00 Triplet 3H

Predicted Mass Spectrometry Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1305268?utm_src=pdf-body
https://www.benchchem.com/product/b1305268?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1305268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


High-resolution mass spectrometry would be expected to yield a molecular ion peak

corresponding to the compound's exact mass.

Adduct Predicted m/z

[M+H]⁺ 144.1383

[M+Na]⁺ 166.1202

Key Infrared (IR) Spectroscopy Bands
Functional Group

Predicted Wavenumber
(cm⁻¹)

Description

C=O (Ketone) 1710 - 1725 Strong, sharp absorption

C-H (Aliphatic) 2850 - 3000 Multiple sharp absorptions

C-N (Amine) 1000 - 1250 Medium to weak absorption

Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic analyses of a

small organic molecule like 1-Dimethylamino-2-methylpentan-3-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon and proton framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

Sample Preparation: Dissolve approximately 10-20 mg of 1-Dimethylamino-2-
methylpentan-3-one in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add

a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

Tune and shim the spectrometer for the sample.
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Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve

a good signal-to-noise ratio (typically 8-16 scans).

Process the spectrum by applying a Fourier transform, phase correction, and baseline

correction.

Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Acquisition:

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum. A larger number of

scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more

scans).

Process the spectrum similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

Sample Preparation:

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or

KBr).

Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR

crystal.

Data Acquisition:

Record a background spectrum of the empty spectrometer.

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
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The instrument's software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a

liquid chromatograph (LC-MS). Electrospray ionization (ESI) is a common technique for this

type of molecule.

Procedure:

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent (e.g., methanol or acetonitrile).

Data Acquisition (using ESI-MS):

Infuse the sample solution into the ESI source at a constant flow rate.

Acquire the mass spectrum in positive ion mode to observe protonated molecules

([M+H]⁺).

The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their

mass-to-charge ratio (m/z).

For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR mass analyzer can

be used to determine the exact mass and elemental composition.

Visualizations
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized chemical compound.
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Workflow for Spectroscopic Analysis of 1-Dimethylamino-2-methylpentan-3-one
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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